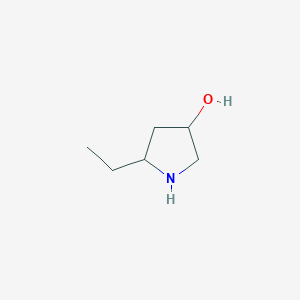

5-Ethylpyrrolidin-3-ol

Description

Historical Context and Significance of the Pyrrolidine (B122466) Scaffold in Organic Synthesis

The pyrrolidine nucleus is a prevalent structural motif found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and has been integral to the development of synthetic drugs. chemicalbook.comwikipedia.org Its significance in organic synthesis stems from its utility as a versatile building block. The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the creation of three-dimensional molecules, a desirable trait in drug design. nih.gov Furthermore, the nitrogen atom within the ring provides a point for substitution, influencing the compound's basicity and nucleophilicity. nih.govchemicalbook.com The ability to control the stereochemistry of substituents on the pyrrolidine ring makes it an invaluable tool for constructing complex molecular architectures with specific biological activities. nih.gov

Academic Relevance of Hydroxylated Pyrrolidine Derivatives

Hydroxylated pyrrolidine derivatives are of significant academic interest due to their presence in a wide range of biologically active natural products and their potential as therapeutic agents. acs.org These compounds, often referred to as polyhydroxylated pyrrolidines or azasugars, can act as inhibitors of various enzymes, such as glycosidases, making them relevant in the study and potential treatment of diseases like diabetes and cancer. tandfonline.com The hydroxyl groups enhance the molecule's hydrophilicity and provide additional points for hydrogen bonding interactions with biological targets. The stereochemical arrangement of these hydroxyl groups is crucial for their biological activity, and much research has been dedicated to the enantiospecific synthesis of various hydroxylated pyrrolidine isomers to explore their structure-activity relationships. acs.org

Scope and Research Focus on 5-Ethylpyrrolidin-3-ol within Contemporary Organic Chemistry

Within the broader context of hydroxylated pyrrolidines, this compound has emerged as a compound of interest in contemporary organic chemistry. Research on this specific derivative focuses on its potential as a chiral building block in the synthesis of more complex molecules. The presence of both an ethyl group at the 5-position and a hydroxyl group at the 3-position, along with the inherent chirality of the pyrrolidine ring, offers a unique combination of structural features for synthetic chemists to exploit. Current investigations likely center on developing efficient synthetic routes to access specific stereoisomers of this compound and exploring its utility in the creation of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

5-ethylpyrrolidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3 |

InChI Key |

WSIDOUOBIBIIAT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CN1)O |

Origin of Product |

United States |

Synthesis and Characterization of 5 Ethylpyrrolidin 3 Ol

Established Synthetic Routes

While specific, detailed synthetic procedures for this compound are not extensively documented in widely available literature, general methods for the synthesis of substituted pyrrolidin-3-ols can be inferred. A common strategy involves the reduction of a corresponding pyrrolidin-3-one. For instance, a related compound, (3S,5R)-5-methylpyrrolidin-3-ol, can be synthesized from an aminohydroxybutyric acid precursor through esterification and subsequent lactam formation and reduction. Another general approach is the condensation of a cis-1,4-dihalo-2-butene with an appropriate amine, though this can sometimes result in low yields for the parent 3-pyrroline. orgsyn.org The synthesis of specific stereoisomers often requires chiral starting materials or the use of stereoselective reactions.

Spectroscopic and Analytical Data

The characterization of this compound relies on standard analytical techniques to confirm its structure and purity.

| Property | Data |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| Monoisotopic Mass | 115.09972 Da |

Table 1: Basic Chemical Properties of this compound. nih.govchemsrc.comuni.lu

Spectroscopic data would be crucial for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra would provide detailed information about the connectivity and chemical environment of the atoms in the molecule. For example, in related hydroxylated pyrrolidines, the coupling constants and NOE correlations are used to determine the stereochemistry of the substituents. acs.org

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated, which can aid in its identification. uni.lu

Infrared (IR) Spectroscopy : IR spectroscopy would show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C-N bonds, confirming the presence of the hydroxyl and amine functional groups.

Elucidation of Reaction Mechanisms Pertaining to 5 Ethylpyrrolidin 3 Ol Synthesis and Transformations

Mechanistic Pathways of Pyrrolidine (B122466) Ring Formation

The synthesis of the pyrrolidine core can be achieved through various mechanistic routes, including radical, ionic, and intermediate-driven pathways. These methods allow for the construction of the heterocyclic system from acyclic precursors.

Radical cyclization reactions represent a powerful strategy for forming C-N bonds and constructing pyrrolidine rings. pharma.hrnumberanalytics.com A prominent example is the Hofmann–Löffler–Freytag (HLF) reaction, which proceeds via an intramolecular hydrogen atom transfer (HAT). numberanalytics.comacs.org The reaction is a multi-step process that begins with the activation of an amine. acs.org

The classical HLF reaction involves the following key steps:

N-Halogenation : An acyclic amine is treated with a halogen source to form an N-haloamine.

Radical Generation : Homolytic cleavage of the nitrogen-halogen bond, typically induced by light or heat, generates a nitrogen-centered radical. numberanalytics.comacs.org

1,5-Hydrogen Atom Transfer (HAT) : The highly reactive N-radical abstracts a hydrogen atom from the δ-carbon (the fifth carbon from the nitrogen). This intramolecular 1,5-HAT step is kinetically favored and results in the formation of a more stable carbon-centered radical. pharma.hrnih.gov

Cyclization : The carbon-centered radical undergoes cyclization to form the pyrrolidine ring. nih.gov

For the synthesis of a 5-substituted pyrrolidine like 5-Ethylpyrrolidin-3-ol, this mechanism shows high regioselectivity. acs.org Modern variations of this reaction utilize different methods for generating the initial radical, such as electrochemical oxidation of N-tosyl-protected amines chemistryviews.org or leveraging halogen bonding to induce C-H amination under visible light. organic-chemistry.org These strategies often operate under mild conditions and provide efficient access to a wide array of substituted pyrrolidines. chemistryviews.orgorganic-chemistry.org

| Step | Mechanism | Intermediate Species |

| 1. Initiation | Homolytic cleavage of N-X bond (e.g., via UV light) | Nitrogen-centered radical |

| 2. Translocation | Intramolecular 1,5-Hydrogen Atom Transfer (HAT) | δ-Carbon-centered radical |

| 3. Propagation | Halogen abstraction from another N-haloamine molecule | δ-Haloamine |

| 4. Cyclization | Intramolecular nucleophilic substitution | Pyrrolidine ring |

Table 1: Key Mechanistic Steps of the Hofmann-Löffler-Freytag Reaction.

The formation of the pyrrolidine ring can also proceed through ionic mechanisms involving carbocation intermediates. In a general sense, this involves the intramolecular cyclization of an amine onto a carbocation. The carbocation can be generated from various functional groups, such as an alkene via protonation or an alcohol via dehydration.

A specific example that utilizes carbocation chemistry is the tandem alkynyl aza-Prins–Ritter reaction. rsc.org This methodology can produce substituted pyrrolidines through the initial formation of a pyrrolidin-3-ylidenemethylium carbocation via a Prins cyclization, which is then trapped by a nucleophile in a subsequent Ritter reaction. rsc.org While not a direct cyclization to form the ring itself, it demonstrates the role of carbocation intermediates in the chemistry of pyrrolidine derivatives. ethernet.edu.et Another relevant process involves the reaction of N-alkyl pyrrolidines with chloroformates, which proceeds through a common ammonium (B1175870) ion intermediate that can lead to ring-opening, highlighting the involvement of charged intermediates in the chemistry of the pyrrolidine scaffold. acs.org

Enamines and iminium ions are key intermediates in many organic reactions and can be harnessed for pyrrolidine synthesis. makingmolecules.com An enamine is a nitrogen analog of an enol and is typically formed from the reaction of a ketone or aldehyde with a secondary amine. makingmolecules.com The resulting enamine is nucleophilic at the α-carbon.

An iminium ion, which contains a positively charged C=N double bond, is electrophilic and can be generated from the oxidation of tertiary amines or the condensation of a secondary amine with a carbonyl compound. makingmolecules.comresearchgate.netethz.ch The intramolecular reaction between an enamine and an iminium ion within the same molecule can lead to the formation of the pyrrolidine ring. For instance, N-arylpyrrolidine derivatives can react with tert-butyl hydroperoxide to form corresponding iminium ion and enamine intermediates in situ, which then undergo cycloaddition to yield complex polycyclic amines. researchgate.net This demonstrates the dual role of these intermediates in constructing the heterocyclic framework.

| Intermediate | Formation | Reactivity | Role in Cyclization |

| Enamine | Ketone/Aldehyde + Secondary Amine | Nucleophilic (at α-carbon) | Acts as the intramolecular nucleophile. makingmolecules.com |

| Iminium Ion | Oxidation of tertiary amine; Carbonyl + Secondary Amine | Electrophilic (at carbon) | Acts as the intramolecular electrophile for ring closure. researchgate.netnih.gov |

Table 2: Role of Enamine and Iminium Ion Intermediates in Pyrrolidine Synthesis.

Computational chemistry has emerged as a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe through experimental means alone. For the synthesis and transformation of pyrrolidine derivatives, including this compound, computational studies provide invaluable insights into reaction pathways, transition state structures, and the factors governing product selectivity. Methodologies such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are employed to model these complex processes. rsc.org

Potential Energy Surface Analysis and Transition State Characterization

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a set of atoms as a function of their spatial coordinates. researchgate.netrsc.org For a chemical reaction, the PES provides a landscape of all possible geometric arrangements of the atoms involved, with valleys corresponding to stable intermediates and mountain passes representing transition states. The path of lowest energy connecting reactants to products through a transition state is known as the reaction pathway. beilstein-journals.orgnih.govresearchgate.net

Computational studies on the synthesis of the pyrrolidine ring, the core structure of this compound, have extensively utilized PES analysis to elucidate reaction mechanisms. For instance, in the synthesis of pyrrolidinedione derivatives, quantum chemical modeling has been used to investigate all stages of the reaction, including Michael addition, Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. researchgate.netrsc.org These studies identify the structures of intermediates and, crucially, characterize the transition states that connect them.

Transition state characterization involves determining the geometry and energy of the highest point on the minimum energy path between a reactant and a product. This structure represents the energy barrier that must be overcome for the reaction to proceed. e3s-conferences.org Computational analyses have shown that the energy barriers for key steps in pyrrolidine synthesis can vary significantly. For example, in one studied mechanism, the cyclization step to form the pyrrolidine ring from a protonated intermediate was found to have a very low activation energy of only 11.9 kJ mol⁻¹. rsc.orgrsc.org In contrast, a preceding tautomerization step required to form the necessary reactant structure had a much higher energy barrier of 178.4 kJ mol⁻¹. rsc.orgrsc.org Similarly, a proton transfer step within the mechanism was calculated to have a high barrier of 199.4 kJ mol⁻¹, which was significantly reduced to 84.9 kJ mol⁻¹ when assisted by a water molecule. rsc.org

In another example involving the transformation of pyrrolidines into cyclobutanes, DFT calculations identified the rate-determining step as the simultaneous cleavage of two C–N bonds with an activation energy of 17.7 kcal/mol. nih.gov The analysis of the PES also revealed competing pathways, such as a barrierless ring closure to the desired product and a β-fragmentation leading to byproducts. nih.gov

| Reaction Step/Transformation | Computational Method | Calculated Activation Energy (kJ mol⁻¹) | Reference |

| Cyclization (protonated species) to form pyrrolidine ring | DFT/MP2 | 11.9 | rsc.org, rsc.org |

| Deprotonated nitromethane (B149229) addition to coumarin | DFT/MP2 | 21.7 | researchgate.net, rsc.org |

| Ring opening of lactone ring | DFT/MP2 | 84.9 | rsc.org |

| Oxygen migration within nitromethyl group (water-assisted) | DFT/MP2 | 142.4 | rsc.org |

| Tautomerization of nitrosohydroxymethyl group | DFT/MP2 | 178.4 | rsc.org, rsc.org |

| Proton transfer from methylene (B1212753) to nitro group | DFT/MP2 | 197.8 | researchgate.net, rsc.org |

Kinetic versus Thermodynamic Selectivity in Pyrrolidine Synthesis

When a reaction can yield two or more different products, the outcome is governed by either kinetic or thermodynamic control. acs.org The kinetically controlled product is the one that is formed the fastest, meaning it proceeds via the transition state with the lowest activation energy. diva-portal.org The thermodynamically controlled product is the most stable product, which corresponds to the lowest energy minimum on the potential energy surface. diva-portal.org

Computational studies are particularly adept at distinguishing between these two regimes by calculating the relative energies of both the transition states (kinetics) and the final products (thermodynamics). beilstein-journals.org For the synthesis of substituted pyrrolidines, DFT calculations have demonstrated that kinetic selectivity is often more significant than thermodynamic selectivity in the formation of the main products. beilstein-journals.orgnih.govresearchgate.net This implies that the product distribution is primarily determined by the relative heights of the energy barriers leading to the different possible products, rather than the ultimate stability of the products themselves.

A study on the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine to form a 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) provides a clear example. beilstein-journals.orgnih.gov The potential energy surface was calculated for various possible reaction pathways. The results showed that the main product observed experimentally is formed via the pathway with the lowest Gibbs free energy of activation (ΔG#), confirming kinetic control. beilstein-journals.orgnih.gov While one tautomer of a key intermediate was found to be slightly more stable than another (by 1.3 kcal·mol⁻¹ in the gas phase), the potential barrier for their interconversion was extremely low (0.5 kcal·mol⁻¹), indicating a rapid equilibrium. beilstein-journals.org

| Pathway | ΔE (kcal·mol⁻¹) | ΔH (kcal·mol⁻¹) | ΔG (kcal·mol⁻¹) | Product Stability | Activation Barrier (ΔG#) | Control Type | Reference |

| Path 1 | -35.6 | -35.2 | -35.3 | Most Stable | Highest | Thermodynamic | beilstein-journals.org |

| Path 2 | -30.1 | -29.9 | -29.8 | Less Stable | Lowest | Kinetic | beilstein-journals.org |

This interactive table summarizes the calculated thermodynamic parameters for two competing pathways in a pyrrolidine synthesis. Path 2, leading to a less stable product, has a lower activation barrier (ΔG#) and is therefore the kinetically favored route, which aligns with experimental observations.

The distinction between kinetic and thermodynamic control is crucial for designing synthetic routes that selectively yield a desired stereoisomer or constitutional isomer of a substituted pyrrolidine like this compound. By understanding the energy landscape of the reaction, chemists can manipulate reaction conditions, such as temperature, to favor either the kinetic or thermodynamic product. Lower temperatures typically favor the kinetic product, as there is insufficient energy to overcome the higher activation barrier to the thermodynamic product, while higher temperatures can allow the system to reach equilibrium and form the most stable product.

Derivatization and Analog Synthesis of 5 Ethylpyrrolidin 3 Ol

Chemical Modification of the Hydroxyl Group

The secondary hydroxyl group in 5-Ethylpyrrolidin-3-ol is a prime site for various chemical transformations, enabling the exploration of structure-activity relationships.

The hydroxyl group of pyrrolidin-3-ol derivatives can be readily converted into ethers or esters to alter properties such as lipophilicity and metabolic stability.

Etherification: This process typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Esterification: This can be achieved through several methods, including the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. chemguide.co.uk Another common method is the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly useful for its mild reaction conditions. nih.gov The reaction of the hydroxyl group with acyl chlorides or acid anhydrides also yields esters. chemguide.co.uk

Table 1: Examples of Etherification and Esterification Reactions on Pyrrolidin-3-ol Analogs

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| (S)-1-Ethylpyrrolidin-3-ol | Thionyl chloride | Chloro-derivative | google.com |

| (R)-1-Ethyl-3-pyrrolidinol | Tosyl chloride or mesyl chloride | Tosylate or Mesylate | google.com |

The stereochemistry of the hydroxyl group can be inverted through a Mitsunobu reaction. google.comgoogleapis.com This reaction allows for the conversion of an alcohol to a variety of other functional groups, such as an ester, with inversion of the stereocenter. google.com The reaction typically involves an acidic component, triphenylphosphine, and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com For instance, (S)-(-)-N-benzyl-3-hydroxypyrrolidine can be converted to its (R)-(+) enantiomer using this method. google.comgoogleapis.com A redox-free variation of the Mitsunobu reaction has also been developed, which utilizes phosphine (B1218219) oxides as precursors for the phosphorus(V) reagent. rsc.org

The hydroxyl group can be transformed into a good leaving group to facilitate nucleophilic substitution reactions. This is a key step in the synthesis of many derivatives.

Halides: The hydroxyl group can be converted to a halide, such as a chloride, using reagents like thionyl chloride. For example, (S)-1-ethylpyrrolidin-3-ol can be reacted with thionyl chloride to generate (R)-3-chloro-1-ethylpyrrolidine. google.com

Mesylates and Tosylates: Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups. They are prepared by reacting the alcohol with mesyl chloride or tosyl chloride, respectively, in the presence of a base. google.com

These activated intermediates can then be reacted with various nucleophiles to introduce a wide range of functional groups at the 3-position of the pyrrolidine (B122466) ring.

Functionalization at the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized.

N-Alkylation: This can be achieved by reacting the pyrrolidine with alkyl halides. researchgate.net Reductive amination is another powerful method, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov The Mitsunobu reaction can also be employed for the N-alkylation of certain nitrogen heterocycles. rsc.org

N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides or acid anhydrides to form amides. nih.gov

Table 2: Examples of N-Alkylation and N-Acylation Reactions on Pyrrolidine Analogs

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| Pyrrolidine | Acid anhydride | N-acetyl pyrrolidine | chegg.com |

| Pyrazolo[1,5-a]pyrimidin-3-amine | Acetic anhydride, pyridine | N-acetylated amine | nih.gov |

Amidation: The pyrrolidine nitrogen can participate in amidation reactions. For example, it can react with activated carboxylic acids to form amides. chegg.com An electrochemical method for the direct α-amidation of N-alkoxy- and N-aryloxycarbonyl pyrrolidines has also been developed. rsc.org

Urethane (B1682113) Formation: The reaction of the pyrrolidine nitrogen with an isocyanate or a related precursor leads to the formation of a urethane linkage. researchgate.netresearchgate.net Polyhydroxyurethanes (PHUs) can be synthesized through the reaction of cyclic carbonates with polyfunctional amines. specificpolymers.com

Role of Protecting Groups in Derivatization

In the derivatization of this compound, which possesses two key reactive sites—a secondary amine and a secondary alcohol—the use of protecting groups is fundamental. A protecting group is a molecular fragment that is temporarily introduced to render a functional group inert to specific chemical conditions. organic-chemistry.org This strategy prevents unwanted side reactions and allows for selective modifications at other positions of the molecule. organic-chemistry.org

The secondary amine in the pyrrolidine ring is nucleophilic and can react with a wide range of electrophiles. To control its reactivity, the amine is often converted into a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivative. organic-chemistry.orgtotal-synthesis.com This transformation effectively delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group, diminishing its nucleophilicity. organic-chemistry.org

Similarly, the hydroxyl group at the C3 position is reactive and can be protected to prevent its interference in subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) ether, or acetals like tetrahydropyranyl (THP) ether. total-synthesis.comweebly.com

A key strategy in complex syntheses is the use of orthogonal protecting groups. These are groups that can be removed under distinct conditions. organic-chemistry.orgweebly.com For instance, a Boc group on the amine can be removed with acid, while a TBDMS group on the alcohol is cleaved with a fluoride (B91410) source. total-synthesis.comweebly.com This allows for the sequential deprotection and derivatization of the amine and alcohol, providing precise control over the synthetic route. The selection of a protecting group strategy is therefore a critical decision in the design of synthetic pathways involving this compound and its derivatives.

Table 1: Common Protecting Groups for Amine and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) total-synthesis.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Source (e.g., TBAF, HF) weebly.com |

| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran (DHP), Acid catalyst | Aqueous Acid (e.g., HCl, AcOH) total-synthesis.com |

Introduction of Substituents at Other Ring Positions

The functionalization of the pyrrolidine ring at positions other than C3 and C5 is a key avenue for creating structural diversity. Modern synthetic methods, particularly those involving direct C-H functionalization, have become powerful tools for introducing substituents at the C2 and C4 positions of the pyrrolidine core.

C-H Functionalization Methodologies

C-H functionalization refers to a class of reactions where a carbon-hydrogen bond is cleaved and replaced with a carbon-heteroatom or carbon-carbon bond. nih.gov These methods are highly atom-economical as they bypass the need for pre-installing a reactive handle (like a halide) onto the substrate. nih.gov

Several strategies have been developed for the C-H functionalization of pyrrolidines:

Transition-Metal Catalysis: Palladium-catalyzed reactions are prominent for the arylation of C(sp³)–H bonds. acs.org These reactions often employ a directing group attached to the pyrrolidine nitrogen, which coordinates to the metal center and positions it in proximity to a specific C-H bond, typically at the C2 or C4 position, facilitating its activation. acs.org Iron-catalyzed C-H amination has also been shown to convert aliphatic azides into substituted pyrrolidines. nih.gov

Redox-Neutral and Redox-Triggered Processes: These methods often proceed through the formation of an iminium ion intermediate. rsc.orgnih.gov For instance, an N-substituted pyrrolidine can be oxidized to an iminium ion, which is then susceptible to attack by a nucleophile, leading to functionalization at the α-carbon (C2 or C5). nih.govacs.org By using an internal oxidant, such as an o-benzoquinone derivative attached to the nitrogen, regioselective functionalization of one α-C-H bond over another can be achieved. nih.govacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for activating C-H bonds. d-nb.info This approach can be used for the dehydrogenative aromatization and sulfonylation of pyrrolidines, demonstrating a unique reactivity pathway for functionalization. d-nb.info

Table 2: Methodologies for C-H Functionalization of Pyrrolidine Rings

| Methodology | Catalyst/Reagent Type | Typical Position Functionalized | Type of Bond Formed |

|---|---|---|---|

| Directed C-H Activation | Palladium (Pd) catalysts, Directing Group | C2, C4 acs.org | C-Aryl, C-Alkyl |

| Intramolecular C-H Amination | Iron (Fe) or Rhodium (Rh) catalysts | C2, C5 nih.gov | C-N |

| Redox-Triggered Functionalization | Internal Oxidants (e.g., o-benzoquinone) | C2, C5 (α-positions) nih.govacs.org | C-C, C-O |

| Photoredox Catalysis | Iridium (Ir) or Ruthenium (Ru) photocatalysts | C3 d-nb.info | C-S (Sulfonylation) |

Regioselective and Stereoselective Substitution Strategies

Achieving control over the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of a new substituent is paramount in synthesis.

Regioselectivity in pyrrolidine functionalization is often dictated by the chosen methodology. In directed C-H activation, the structure of the directing group and the linker that tethers it to the ring can guide a metal catalyst to a specific C-H bond, favoring C4 over C2, for example. acs.org Conversely, methods that proceed via an iminium ion intermediate inherently favor functionalization at the α-carbon (C2 or C5), as this is the electrophilic site. rsc.org Studies on 2-substituted pyrrolidines have demonstrated that intramolecular redox-neutral reactions can exhibit high regioselectivity, functionalizing the secondary α-C–H bond (C5) in preference to a tertiary α-C–H bond. acs.org

Stereoselectivity is crucial when introducing new stereocenters. For this compound, introducing a substituent at C2 or C4 creates a new stereocenter, and its configuration relative to the existing centers at C3 and C5 must be controlled. This is typically achieved through:

Chiral Catalysis: Using a chiral catalyst can create a chiral environment around the substrate, favoring one stereochemical pathway over another. Iron-dipyrrin complexes, for example, have been used for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines, yielding the syn diastereomer with high selectivity. nih.gov

Substrate Control: The existing stereocenters in the molecule can influence the stereochemical outcome of a reaction. The ethyl group at C5 and the hydroxyl group at C3 can sterically hinder one face of the molecule, directing an incoming reagent to the opposite face.

[3+2] Cycloaddition Reactions: While often used to construct the pyrrolidine ring itself, these reactions are benchmarks for stereocontrol. The reaction of azomethine ylides with dipolarophiles can generate multiple stereocenters in a single step with high levels of diastereoselectivity, guided by chiral auxiliaries or catalysts. acs.orgua.es The principles learned from these reactions inform strategies for the stereoselective derivatization of pre-existing pyrrolidine rings.

Synthesis and Resolution of Stereoisomers of this compound and its Derivatives

The compound this compound possesses stereocenters at the C3 and C5 positions. This gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The synthesis and isolation of a single, specific stereoisomer, such as (3S,5R)-5-Ethylpyrrolidin-3-ol, requires advanced asymmetric synthesis or resolution techniques. chiralen.com

Asymmetric Synthesis aims to create a specific stereoisomer directly. This can be accomplished by several means:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as the amino acids L-proline or 4-hydroxy-L-proline. mdpi.commdpi.com These precursors contain built-in stereocenters that are carried through the synthetic sequence to define the stereochemistry of the final product.

Chiral Auxiliaries: A chiral auxiliary is a temporary addition to an achiral starting material that directs the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For example, chiral phosphoric acids have been used to catalyze aza-Michael reactions to form chiral pyrrolidines with high enantioselectivity. whiterose.ac.uk

Resolution is the process of separating a mixture of stereoisomers, most commonly a racemic mixture (a 1:1 mixture of two enantiomers).

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. rsc.orgrsc.org For example, an enzyme like lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol, allowing the unreacted enantiomer and the acylated product to be separated. rsc.org Dynamic kinetic resolution (DKR) is an advanced version where the unreactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired product. rsc.org

Chiral Chromatography: This is a physical separation method where a mixture of enantiomers is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation.

Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can often be separated by crystallization. Afterward, the resolving agent is removed to yield the separated enantiomers.

Table 3: Comparison of Methods for Obtaining Stereoisomers

| Method | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Synthesis | Creates a specific stereoisomer from achiral or chiral precursors using chiral catalysts or auxiliaries. mdpi.commdpi.com | Large-scale production of a single enantiomer. | High efficiency, avoids waste of unwanted isomer. | Requires development of a specific stereoselective reaction. |

| Kinetic Resolution | A chiral reagent/catalyst reacts faster with one enantiomer, allowing for separation. rsc.orgrsc.org | Separation of racemic alcohols, amines, etc. | Broadly applicable to many functional groups. | Maximum theoretical yield of desired enantiomer is 50%. |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. rsc.org | Overcomes the 50% yield limit of standard kinetic resolution. | Can achieve >90% yield of a single enantiomer. | Requires a compatible racemization catalyst. |

Advanced Spectroscopic and Computational Characterization Methodologies for 5 Ethylpyrrolidin 3 Ol

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR and FT-Raman spectra of 5-Ethylpyrrolidin-3-ol are expected to exhibit distinct bands corresponding to its primary functional groups: the hydroxyl (-OH), the secondary amine (-NH-), and the alkyl portions (ethyl and pyrrolidine (B122466) ring).

The O-H stretching vibration of the hydroxyl group typically appears as a broad, strong band in the FT-IR spectrum, generally in the region of 3400-3600 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected in the 3300-3500 cm⁻¹ region. researchgate.net Aliphatic C-H stretching vibrations from the ethyl group and the pyrrolidine ring are anticipated in the 2850-3000 cm⁻¹ range. researchgate.net

Fingerprint region analysis is crucial for identifying bending vibrations. C-O stretching of the secondary alcohol is typically observed between 1100 and 1000 cm⁻¹, while C-N stretching vibrations appear in the 1250-1020 cm⁻¹ range. The presence of these characteristic bands in the spectra provides direct evidence for the key functional moieties within the this compound structure.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| O-H Stretching | Alcohol (-OH) | 3400 - 3600 (Broad) | FT-IR |

| N-H Stretching | Secondary Amine (-NH) | 3300 - 3500 | FT-IR |

| C-H Stretching | Alkane (-CH₂, -CH₃) | 2850 - 3000 | FT-IR, FT-Raman |

| C-O Stretching | Secondary Alcohol | 1100 - 1000 | FT-IR |

| C-N Stretching | Secondary Amine | 1250 - 1020 | FT-IR |

For a precise assignment of vibrational modes, Normal Coordinate Analysis (NCA) is employed. This computational method calculates the fundamental vibrational frequencies of a molecule and describes the nature of these vibrations. researchgate.net The Potential Energy Distribution (PED) is calculated alongside NCA to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net

This analysis is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net For a molecule like this compound, PED analysis would definitively assign complex vibrations in the fingerprint region where modes are often coupled. For instance, it could differentiate between C-C stretching, CH₂ rocking, and C-N stretching modes that may overlap, providing a highly detailed and unambiguous assignment of the vibrational spectrum. researchgate.net While specific PED calculations for this compound are not publicly available, this methodology is standard for the definitive characterization of novel heterocyclic structures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to establish the precise structure of this compound.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org

For this compound, the proton attached to the hydroxyl-bearing carbon (H-3) is expected to be found downfield due to the deshielding effect of the oxygen atom. Similarly, the protons on carbons adjacent to the nitrogen atom (H-2 and H-5) will also be shifted downfield. The ethyl group will show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, assuming free rotation and coupling to each other.

In the ¹³C NMR spectrum, the carbon atom bonded to the hydroxyl group (C-3) would exhibit a chemical shift in the range of 60-75 ppm. libretexts.orgnih.gov The carbons adjacent to the nitrogen (C-2 and C-5) would also be deshielded and appear in the 40-65 ppm range. nih.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| C1' (Ethyl CH₃) | 0.9 - 1.2 (t) | 10 - 15 |

| C2' (Ethyl CH₂) | 2.4 - 2.8 (q) | 45 - 55 |

| C2 | 2.5 - 3.2 (m) | 50 - 60 |

| C3 | 4.0 - 4.5 (m) | 65 - 75 |

| C4 | 1.5 - 2.2 (m) | 30 - 40 |

| C5 | 2.8 - 3.5 (m) | 55 - 65 |

| OH | Variable (Broad singlet) | - |

| NH | Variable (Broad singlet) | - |

| (Predicted values based on analogous structures and general NMR principles. Multiplicity: s=singlet, t=triplet, q=quartet, m=multiplet) |

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity within the pyrrolidine ring. It would also show a clear correlation between the methyl and methylene protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This technique allows for the unambiguous assignment of each carbon atom that has attached protons. For example, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~70 ppm, definitively assigning these to H-3 and C-3, respectively. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). emerypharma.com This is particularly powerful for identifying connections through quaternary carbons or heteroatoms. In this compound, an HMBC experiment would be critical to confirm the position of the ethyl group. Correlations would be expected from the methylene protons of the ethyl group (H-2') to both C-5 of the ring, confirming its attachment at the 5-position. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₆H₁₃NO, Molecular Weight: 115.18 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. nih.gov

In an electrospray ionization (ESI) source, the compound would primarily be observed as its protonated adduct, [M+H]⁺, at an m/z of approximately 116.1070. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 138.0889), might also be detected. uni.lu

The fragmentation pattern in tandem MS (MS/MS) would likely involve characteristic losses. A common fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18 Da), leading to a fragment ion at m/z 98.0969. uni.lu Cleavage of the ethyl group (C₂H₅, 29 Da) is another plausible fragmentation pathway. Analysis of these fragments helps to confirm the presence of the hydroxyl and ethyl substituents on the pyrrolidine core.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₆H₁₄NO]⁺ | 116.1070 |

| [M+Na]⁺ | [C₆H₁₃NNaO]⁺ | 138.0889 |

| [M+H-H₂O]⁺ | [C₆H₁₂N]⁺ | 98.0969 |

| (Data sourced from predicted values for this compound) uni.lu |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing its exact mass. For pyrrolidine derivatives, HRMS is employed to confirm their elemental composition with high accuracy. rsc.org In the analysis of related structures, such as α-aryl substituted pyrrolidines, HRMS (ESI) has been successfully used to confirm the calculated exact mass of the protonated molecule [M+H]+. rsc.org For instance, the exact mass of a related pyrrolidine derivative was calculated as 365.2224 and found to be 365.2222, demonstrating the precision of HRMS. rsc.org This level of accuracy is essential for distinguishing between compounds with similar nominal masses but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for detecting the molecular ions of polar compounds like this compound. ESI-MS is frequently used to confirm the molecular weight of pyrrolidine-based compounds. The technique typically generates protonated molecules [M+H]+ in positive ion mode. nih.govnih.gov For example, in the analysis of 1-ethyl-2-pyrrolidone, a related compound, the [M+H]+ ion was detected at an m/z of 114.0913. nih.gov ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures and verify the purity of synthesized compounds.

Quantum Chemical Computations for Molecular Properties

Computational methods, particularly those based on quantum chemistry, offer profound insights into the molecular properties of compounds like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems. wikipedia.org The B3LYP functional is a popular hybrid functional used in DFT calculations for organic molecules. nih.gov DFT calculations are employed to optimize the molecular geometry, predicting bond lengths and angles, which can then be compared with experimental data from techniques like XRD. mdpi.com Furthermore, DFT can be used to predict various spectroscopic properties, aiding in the interpretation of experimental spectra. wikipedia.orgnih.gov

HOMO-LUMO Energy Gap and Charge Transfer Characteristics

The electronic properties of a molecule, such as this compound, are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability, reactivity, and electronic transition behavior. latrobe.edu.auscirp.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. latrobe.edu.au Conversely, a small gap indicates a molecule is more reactive and can be easily excited. scirp.org This energy gap is instrumental in understanding the intramolecular charge transfer (ICT) characteristics of a molecule. researchgate.net When a molecule absorbs light with energy equal to or greater than its HOMO-LUMO gap, an electron is promoted from the HOMO to the LUMO, a process that can lead to a redistribution of electron density and is fundamental to the molecule's spectroscopic properties. rsc.org

For pyrrolidine derivatives, computational studies using DFT methods, such as B3LYP, are commonly employed to calculate the energies of these frontier orbitals. researchgate.netrsc.org The introduction of different substituent groups onto the pyrrolidine ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level. latrobe.edu.au Both effects typically lead to a reduction in the HOMO-LUMO gap, which can enhance the charge transfer characteristics within the molecule. scirp.orgrsc.org

In the case of this compound, the ethyl group at the C5 position and the hydroxyl group at the C3 position would influence its electronic properties. DFT calculations on related substituted pyrrolidines have shown that such alkyl and hydroxyl groups play a role in defining the molecular orbital landscape. rsc.orgresearchgate.net The nitrogen atom's lone pair electrons also contribute significantly to the HOMO, making it a key site for molecular interactions.

Table 1: Illustrative HOMO-LUMO Gap Data for Heterocyclic Compounds from Computational Studies This table presents example data for related heterocyclic systems to illustrate typical values obtained through DFT calculations, as specific data for this compound is not available.

| Compound/Derivative Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Pyrazolo Pyrimidine Derivatives | B3LYP/6-311+G** | - | - | Varies | researchgate.net |

| Salen Derivatives | B3LYP/6-311G(d,p) | Varies | Varies | 4.359 - 13.455 (a.u.) | scirp.org |

| Pyrrolo[3,2-b]pyrrole Derivatives | DFT | - | - | Varies | rsc.org |

| Pyrano[2,3-b]indolizin-2-ones | DFT | Varies | Varies | ~2.7 | rsc.org |

Note: The values are highly dependent on the specific molecule, substituents, and the level of theory used in the calculation.

Molecular Docking and Protein Binding Affinity Predictions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. jptcp.comresearchgate.net The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, frequently appearing in drugs and biologically active compounds. nih.govresearchgate.net

Derivatives of this compound could be designed and evaluated in silico for their potential to bind to various protein targets. The binding affinity is often reported as a binding energy score (in kcal/mol) or as an inhibition constant (Ki). A lower binding energy score generally indicates a more favorable and stable interaction between the ligand and the protein. jptcp.com

Studies on a wide range of pyrrolidine derivatives have demonstrated their potential as inhibitors for various enzymes and receptors. For instance, different N-substituted pyrrolidine derivatives have been docked against the GABA receptor, showing varying binding affinities. jptcp.com Similarly, derivatives have been investigated as inhibitors of α-amylase, α-glucosidase, and the 5-HT6 receptor. nih.govacs.org These studies reveal that the nature and position of substituents on the pyrrolidine ring are critical for achieving high binding affinity and selectivity. The interactions often involve hydrogen bonds (e.g., with the hydroxyl group of a pyrrolidinol) and hydrophobic interactions with the protein's active site residues. nih.govscienceopen.com

Table 2: Examples of Predicted Binding Affinities for Various Pyrrolidine Derivatives This table provides data from molecular docking studies of various pyrrolidine-containing compounds to illustrate the application of this methodology.

| Derivative/Compound | Target Protein | Binding Energy (kcal/mol) | Key Interaction Feature | Source |

| 2-(pyrrolidin-1-yl)ethan-1-amine | GABA Receptor (4COF) | -3.7 | - | jptcp.com |

| 1-propyl-H-pyrrolidine | GABA Receptor (4COF) | -3.4 | - | jptcp.com |

| 1-butyl-1H-pyrrolidine | GABA Receptor (4COF) | -3.6 | - | jptcp.com |

| Pyrrolidine Derivative 3g | α-Glucosidase | -8.1 | - | nih.gov |

| Pyrrolidine Derivative 3f | α-Glucosidase | -7.3 | - | nih.gov |

| 2-phenyl-1H-pyrrole-3-carboxamide (S-enantiomer) | 5-HT6 Receptor | - | Salt bridge with D3.32 | acs.org |

| N-(4,6-di(pyrrolidin-1-yl)quinazolin-2-yl) amide scaffold | Soluble epoxide hydrolase (sEH) | Varies | - | arxiv.org |

These examples underscore the utility of molecular docking in rational drug design. For derivatives of this compound, the ethyl and hydroxyl groups would be key determinants in their interaction with a protein's binding pocket, influencing both the affinity and the specificity of the binding. nih.govscienceopen.com

Utilization in the Synthesis of Complex Heterocyclic Systems

The this compound scaffold serves as a foundational element for the assembly of intricate heterocyclic systems. The inherent functionality of the pyrrolidinol ring allows for its elaboration into fused, spirocyclic, and other complex polycyclic structures that are of significant interest in medicinal chemistry.

A key strategy involves using the pyrrolidine ring as a template, where the amine and hydroxyl groups act as handles for further chemical transformations. For instance, synthetic routes have been developed where a related chiral pyrrolidin-3-ol undergoes reactions to form more complex substituted pyrrolidines. google.com One documented approach involves the conversion of (3R)-pyrrolidin-3-ol into a (3R)-1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol intermediate, which is a crucial precursor in the synthesis of Darifenacin, a drug used to treat overactive bladder. google.com This highlights how a simple pyrrolidinol core can be integrated into a larger, more complex heterocyclic framework.

Furthermore, enzymatic methods have been explored for the synthesis of substituted pyrrolidinols. Chemoenzymatic strategies, such as the aldolase-catalyzed addition of nucleophiles to aminoaldehydes, have been successfully employed to create functionalized N-heterocycles. csic.es For example, one study demonstrated the synthesis of (3R,4R,5R)-5-ethyl-4-methylpyrrolidin-3-ol through such a method, showcasing a sophisticated approach to building complex, stereochemically-defined pyrrolidine structures. csic.es These methods open avenues to novel heterocyclic systems that may not be accessible through traditional synthetic chemistry.

The table below summarizes examples of complex heterocyclic systems derived from pyrrolidinol scaffolds.

| Starting Scaffold | Reaction Type | Resulting Complex System | Application/Significance |

| (3R)-pyrrolidin-3-ol | N-alkylation | 1-Substituted pyrrolidin-3-ol | Intermediate for Darifenacin google.com |

| N-Cbz-amino aldehyde | Aldolase-catalyzed aldol (B89426) addition & reductive amination | (3R,4R,5R)-5-ethyl-4-methylpyrrolidin-3-ol | Stereoselective synthesis of highly substituted pyrrolidines csic.es |

| Aminoheterocycles | Three-component condensation | Fused dihydropyridinone systems | Development of novel fused heterocyclic structures osi.lv |

Integration into Natural Product Analogues and Designed Scaffolds

Natural products provide biologically pre-validated starting points for drug discovery. rsc.org The this compound scaffold, with its chiral centers and functional groups, is an ideal starting point for creating analogues of natural products. This strategy, often termed "diverted total synthesis" (DTS), allows for the modification of a core structure to improve properties like potency, selectivity, and pharmacokinetics. rsc.org

While specific examples detailing the direct use of this compound in the synthesis of a named natural product analogue are proprietary or less documented in public literature, the principle is widely applied. The pyrrolidine ring is a core component of many alkaloids and other bioactive natural compounds. core.ac.uk Synthetic chemists can use building blocks like (3R,5S)-5-Ethylpyrrolidin-3-ol to construct analogues that mimic the three-dimensional shape and pharmacophoric features of a natural product, while introducing novel functionality via the ethyl and hydroxyl groups.

This approach allows for the systematic exploration of the structure-activity relationship (SAR). For example, a study on BCL6 protein degraders, which used substituted piperidines (a six-membered ring analogue of pyrrolidine), found that only the (3R,5S) stereoisomer of a 3-hydroxy-5-methyl piperidine (B6355638) derivative was effective. nih.gov This demonstrates the critical importance of the specific stereochemistry of the scaffold, a principle that directly applies to the use of chiral this compound in designing bioactive molecules.

Development of Chemical Libraries Based on the Pyrrolidinol Core

In modern drug discovery, fragment-based screening and high-throughput screening (HTS) rely on large collections of diverse small molecules, known as chemical libraries. The pyrrolidine scaffold is highly valued for these libraries due to its three-dimensional character, which allows for better exploration of chemical space compared to flat aromatic rings.

This compound is an excellent starting point for building such libraries. Chemical suppliers often provide this compound as a building block with the explicit purpose of enabling the synthesis of analogues for library creation. enaminestore.com The synthetic accessibility and the presence of multiple reaction sites on the molecule (the nitrogen and oxygen atoms) allow for the rapid generation of a large number of derivatives through parallel synthesis.

A library based on the this compound core would feature variations at several positions:

N-1 Position: The secondary amine can be readily alkylated, acylated, or used in reductive amination to introduce a wide variety of substituents.

O-3 Position: The hydroxyl group can be etherified, esterified, or used as a handle for attachment to other molecular fragments.

C-5 Position: The ethyl group provides a specific lipophilic interaction point and stereochemical definition.

The development of such libraries provides a powerful tool for identifying new lead compounds for a range of biological targets.

| Library Design Strategy | Core Scaffold | Diversification Points | Potential Applications |

| Parallel Synthesis | This compound | N-1 (Amine), O-3 (Hydroxyl) | High-Throughput Screening (HTS), Fragment-Based Drug Discovery (FBDD) enaminestore.com |

| Fragment-Based Design | Pyrrolidine Core | Functional group vectors | Identification of initial hits for lead optimization |

Role in the Creation of Chiral Ligands and Catalysts

Asymmetric catalysis, which enables the synthesis of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. google.com This field relies heavily on the use of chiral ligands that coordinate to a metal center to create a chiral catalyst.

The stereochemically defined structure of this compound makes it an attractive precursor for the synthesis of novel chiral ligands. Its structural features are reminiscent of those found in highly successful "privileged" ligand classes. The pyrrolidine ring provides a rigid backbone, while the stereocenters at positions 3 and 5 can effectively control the spatial arrangement of the catalytic site, leading to high enantioselectivity. google.comuni.lu

The synthesis of these ligands typically involves modifying the amine and hydroxyl groups to introduce coordinating atoms, such as phosphorus (in phosphine (B1218219) ligands) or other nitrogen or oxygen atoms. uni.lu The ethyl group at the C-5 position can help to create a specific chiral pocket around the metal center, influencing which face of a substrate can approach and react. While specific, named ligands derived directly from this compound are not widely reported in general literature, its utility as a chiral building block for this purpose is clear from its inclusion in chiral chemical catalogs. bldpharm.com The principle is well-established with similar molecules; for example, (3S,5R)-5-methylpyrrolidin-3-ol is noted for its use as a chiral building block in synthesizing enantiomerically pure compounds.

Conclusion

5-Ethylpyrrolidin-3-ol represents a fascinating and synthetically useful molecule within the class of hydroxylated pyrrolidines. Its combination of a chiral pyrrolidine (B122466) core with ethyl and hydroxyl substituents provides a rich platform for stereoselective synthesis and the development of novel chemical entities. While detailed research on this specific compound is still emerging, its foundational structure, rooted in the well-established significance of the pyrrolidine scaffold, positions it as a valuable building block for future discoveries in organic and medicinal chemistry. Further exploration of its synthesis, reactivity, and incorporation into larger, more complex molecules will undoubtedly continue to be a fruitful area of investigation.

Synthetic Routes to this compound and its Analogs

The pyrrolidine ring is a fundamental scaffold in a vast array of natural products, pharmaceuticals, and catalysts. The synthesis of substituted pyrrolidines, such as this compound, is a significant focus of organic chemistry. Various synthetic methodologies have been developed to construct and functionalize this important heterocyclic system. These strategies range from classical cyclization reactions to modern multicomponent and cascade processes, often with a focus on controlling stereochemistry.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthesis Routes for 5-Ethylpyrrolidin-3-ol

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable practices. rsc.org Future research into the synthesis of this compound is expected to prioritize the development of environmentally benign methodologies.

Key areas of focus will likely include:

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity under mild conditions. bohrium.com Future research could explore enzymatic pathways for the synthesis of chiral pyrrolidines, potentially through intramolecular C(sp³)–H amination of organic azides using engineered enzymes like cytochrome P411. escholarship.orgnih.govcaltech.edu This could provide a direct and highly enantioselective route to specific stereoisomers of this compound.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over traditional batch processes, including improved safety, efficiency, and scalability. springerprofessional.demdpi.com The application of flow chemistry to the synthesis of N-heterocycles is a growing field, and future work could develop a continuous process for this compound, possibly integrating in-line purification and analysis. uc.ptdurham.ac.ukresearchgate.net

Alternative Energy Sources: The use of ultrasound or microwave irradiation can accelerate reaction rates and increase yields, often under solvent-free conditions. researchgate.net An ultrasound-promoted, one-pot multicomponent synthesis, perhaps using a green additive like citric acid in an environmentally friendly solvent such as ethanol, could be a promising green route. rsc.org

Renewable Feedstocks: A significant goal in green chemistry is the use of renewable starting materials. Research into synthesizing pyrrolidine (B122466) derivatives from biomass-derived platform chemicals is an active area. acs.org Future routes to this compound might start from such renewable sources, reducing reliance on petrochemicals.

Atom Economy: Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly atom-economical. springerprofessional.de Designing a three-component domino reaction could provide a rapid and sustainable synthesis of highly functionalized pyrrolidines like this compound. semanticscholar.org

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Challenges |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrate, scalability. |

| Flow Chemistry | Enhanced safety, improved yield and purity, potential for automation. | Reactor design, optimization of flow parameters, initial setup cost. |

| Ultrasound/Microwave | Faster reaction times, increased yields, potential for solvent-free reactions. | Scale-up challenges, ensuring uniform energy distribution. |

| Renewable Feedstocks | Reduced carbon footprint, sustainability. | Developing efficient conversion pathways from biomass. |

| Multi-component Reactions | High atom economy, reduced number of synthetic steps, molecular diversity. | Discovery of novel MCRs, control of stereoselectivity. |

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups of this compound, namely the secondary amine and the secondary alcohol, offer a rich landscape for exploring novel chemical reactions and transformations. Future research will likely focus on leveraging this reactivity to synthesize new and complex molecules.

Potential areas for exploration include:

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for molecular editing. A "borrowing hydrogen" strategy could be employed for the β-functionalization of the pyrrolidine ring using a catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃, to react with compounds such as isatins, leading to more complex substituted pyrrolidines. acs.org

Dehydrogenative Coupling: The alcohol moiety could be a handle for acceptorless dehydrogenative coupling reactions, a green method for forming new C-C and C-N bonds that produces only hydrogen and water as byproducts. researchgate.netnih.gov This could enable the synthesis of a variety of N-heterocycles starting from this compound. springernature.com

Synthesis of Spirocyclic Systems: The pyrrolidine scaffold is a key component of spiro-heterocyclic compounds, which have unique three-dimensional structures of interest in drug discovery. nih.gov this compound could serve as a precursor for the synthesis of novel spiro-pyrrolidine derivatives through reactions like 1,3-dipolar cycloadditions. nih.gov

Novel Derivatives with Biological Activity: The pyrrolidine nucleus is present in a wide range of pharmacologically active compounds. ekb.eg Future work could involve the synthesis of novel derivatives of this compound and the evaluation of their biological activities, for instance, as antimicrobial or anticancer agents.

| Transformation Type | Potential Application to this compound | Significance |

|---|---|---|

| β-C-H Functionalization | Reaction with isatins or other electrophiles at the C4 position. | Direct installation of complexity on the pyrrolidine ring. |

| Dehydrogenative Coupling | Using the hydroxyl group to form new bonds with other molecules. | A green method for synthesizing larger, more complex N-heterocycles. |

| Spirocyclization | As a building block in 1,3-dipolar cycloaddition reactions. | Access to novel 3D molecular architectures for drug discovery. |

| Derivatization for Bioactivity | Synthesis of esters, amides, or other derivatives. | Exploration of new therapeutic agents. |

Advanced Stereocontrol and Enantioselective Synthesis Methodologies

This compound possesses two stereocenters, meaning it can exist as four possible stereoisomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of stereoselective synthesis methods crucial. mappingignorance.org

Future research in this area will likely focus on:

Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for the enantioselective synthesis of substituted pyrrolidines, capable of creating up to four new stereocenters. mappingignorance.org Future work could involve the development of a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile to construct the this compound core with high stereocontrol. nih.govacs.org

Chiral Catalysis: The use of chiral catalysts, such as those based on copper(I) complexes, has proven effective in the enantioselective synthesis of tetrasubstituted pyrrolidine cores. acs.org Research into identifying the optimal chiral ligand and reaction conditions will be key to developing a highly enantioselective synthesis of this compound.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids like proline or hydroxyproline, is a common strategy for the synthesis of optically pure pyrrolidine derivatives. mdpi.comnih.gov A future synthetic route could be designed starting from a suitable chiral precursor to control the absolute stereochemistry of the final product.

Organocatalysis: Chiral organocatalysts derived from proline have been extensively used in asymmetric synthesis. mdpi.com New organocatalysts could be designed and screened for their effectiveness in a stereoselective synthesis of this compound.

| Stereoselective Method | General Approach | Potential for this compound |

|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile in the presence of a chiral catalyst. | High potential for controlling all stereocenters in a single step. |

| Chiral Metal Catalysis | Use of a metal complex with a chiral ligand to induce enantioselectivity. | Effective for specific bond formations, such as in cycloaddition reactions. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | A reliable way to introduce at least one stereocenter with a defined configuration. |

| Organocatalysis | Using small, chiral organic molecules as catalysts. | Avoids the use of metals and can offer high enantioselectivity. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Retrosynthesis

Emerging trends in this field include:

AI-Powered Retrosynthesis: Retrosynthesis, the process of deconstructing a target molecule into simpler starting materials, is a complex task that can be aided by AI. researchgate.net AI retrosynthesis tools, trained on vast databases of chemical reactions, can propose multiple synthetic pathways to this compound, including novel routes that a human chemist might overlook. chemcopilot.comcas.org

Reaction Outcome Prediction: Machine learning models can predict the products, yields, and even the regioselectivity of chemical reactions with high accuracy. digitellinc.com For this compound, this could be used to screen potential reactions for its synthesis or further functionalization, saving time and resources on experimental work.

Sustainable Synthesis Design: AI tools can be designed to incorporate principles of green chemistry. chemcopilot.com When planning a synthesis for this compound, an AI could be tasked with prioritizing routes that use greener solvents, have a higher atom economy, or avoid hazardous reagents.

Data-Driven Discovery: The success of AI in chemistry is highly dependent on the quality and diversity of the data used to train the models. cas.org As more reaction data becomes available, the predictive power of these models will continue to improve, leading to more innovative and efficient syntheses of molecules like this compound.

| AI/ML Application | Function | Relevance to this compound |

|---|---|---|

| Retrosynthesis Planning | Proposes synthetic routes from target molecule to starting materials. | Identifies efficient and novel synthetic pathways. |

| Forward Reaction Prediction | Predicts the outcome of a given set of reactants and conditions. | Validates proposed synthetic steps and predicts potential side products. |

| Optimization of Reaction Conditions | Suggests optimal solvents, catalysts, and temperatures. | Improves reaction yields and reduces experimental effort. |

| Green Chemistry Integration | Designs synthetic routes that adhere to sustainability principles. | Promotes the development of environmentally friendly processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.